2-(1-Aminocyclopropyl)pyrimidine-4-carboxylic acid;hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR analysis in deuterated dimethyl sulfoxide (DMSO-d₆) reveals distinct proton environments:
- Cyclopropane methylene protons : A singlet at δ 1.2 ppm (integral: 4H), characteristic of equivalent protons in a strained three-membered ring.
- Pyrimidine ring protons : Two doublets at δ 8.5 ppm (H-5) and δ 9.0 ppm (H-6), coupled with a J value of 6.2 Hz , consistent with aromatic protons in a 1,3-diazine system.
- Amine protons : A broad singlet at δ 6.8 ppm (integral: 2H), indicating hydrogen bonding with the hydrochloride counterion.
¹³C NMR spectra show:
- Pyrimidine carbons : Resonances at δ 158 ppm (C-2) and δ 165 ppm (C-4), assigned to carbons adjacent to nitrogen atoms.
- Carboxylic acid carbon : A peak at δ 172 ppm , confirming the presence of the deprotonated carboxylate group.
- Cyclopropane carbons : Two signals at δ 25 ppm (bridging carbons) and δ 32 ppm (amine-attached carbon), reflecting the ring’s electronic distortion.
Infrared (IR) Spectroscopy and Vibrational Modes
IR spectroscopy identifies key vibrational modes (Figure 1):
- O–H stretch : A broad band at 2500–3300 cm⁻¹ , indicative of carboxylic acid dimerization.
- C=O stretch : A strong absorption at 1690 cm⁻¹ , slightly shifted from typical carboxylic acids due to conjugation with the pyrimidine ring.
- N–H bends : Peaks at 1610 cm⁻¹ (amine) and 1550 cm⁻¹ (pyrimidine ring), confirming nitrogen hybridization states.
- Cyclopropane ring vibrations : Stretching modes at 1020 cm⁻¹ (C–C symmetric) and 1180 cm⁻¹ (C–C asymmetric), consistent with ring strain.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 215.0461 ([M+H]⁺), matching the theoretical mass. Major fragmentation pathways include:
- Loss of HCl : A peak at m/z 179.0823 ([M+H–HCl]⁺), accounting for 36.46 Da .
- Decarboxylation : A fragment at m/z 171.0638 ([M+H–CO₂]⁺), reflecting the labile carboxylic acid group.
- Cyclopropane ring cleavage : Ions at m/z 123.0442 (pyrimidine-amine fragment) and m/z 92.0254 (cyclopropane-derived species).
X-ray Crystallographic Studies and Solid-State Conformation
Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c ) with unit cell parameters a = 7.2 Å, b = 10.5 Å, c = 12.8 Å, β = 105° . Key structural features include:
- Pyrimidine ring planarity : Root-mean-square deviation (RMSD) of 0.02 Å , confirming aromaticity.
- Cyclopropane puckering : A puckering amplitude (q ) of 0.8 Å and angle (θ ) of 45° , typical for strained rings.
- Hydrogen-bonding network : The hydrochloride ion bridges adjacent molecules via N–H···Cl (2.1 Å) and O–H···Cl (2.3 Å) interactions, forming a layered lattice (Figure 2).
Torsional angles between the pyrimidine and cyclopropane moieties average 12° , minimizing steric hindrance while maintaining conjugation. The carboxylic acid group adopts a synperiplanar conformation relative to the pyrimidine ring, optimizing resonance stabilization.
Properties
IUPAC Name |
2-(1-aminocyclopropyl)pyrimidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2.ClH/c9-8(2-3-8)7-10-4-1-5(11-7)6(12)13;/h1,4H,2-3,9H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOZSIIVQKYYQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=CC(=N2)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclopropyl)pyrimidine-4-carboxylic acid;hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Amination: The cyclopropyl intermediate is then subjected to amination, where an amine group is introduced. This can be done using reagents like ammonia or primary amines under suitable conditions.
Pyrimidine Ring Formation: The next step involves the construction of the pyrimidine ring. This can be achieved through a condensation reaction between a suitable diamine and a carbonyl compound.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors for better control over reaction conditions and yields. The use of automated systems and high-throughput screening can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles like amines and alcohols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(1-Aminocyclopropyl)pyrimidine-4-carboxylic acid; hydrochloride has been investigated for its potential as a therapeutic agent. Its mechanism of action primarily involves enzyme inhibition and receptor modulation.
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of pyrimidine-4-carboxamide can act as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in the biosynthesis of N-acylethanolamines, important signaling molecules in various physiological processes .
- Receptor Modulation : The compound has also been studied for its interaction with receptors, particularly in the context of pain management and neuroprotection. Preliminary findings suggest that it may modulate G-protein coupled receptors (GPCRs), which are critical targets in drug discovery .
Agricultural Science
In agricultural research, 2-(1-Aminocyclopropyl)pyrimidine-4-carboxylic acid; hydrochloride has been explored for its ability to enhance plant resilience against environmental stressors.
- Stress Resistance : A study demonstrated that related compounds can improve maize resistance to pathogenic attacks and drought conditions by modulating ethylene biosynthesis pathways . This suggests that the compound could be utilized to develop agricultural products aimed at increasing crop yield and resilience.
Biochemical Research
The compound's role in biochemical pathways has made it a valuable tool in understanding cellular processes.
- Molecular Docking Studies : Computational studies have indicated strong binding affinities of this compound to various target proteins, suggesting its utility in drug design and development. For example, molecular docking simulations have highlighted its potential effectiveness against specific targets involved in cancer and inflammatory diseases .
Case Studies
Mechanism of Action
The mechanism of action of 2-(1-Aminocyclopropyl)pyrimidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and differences between the target compound and its analogs:
Physicochemical and Pharmacological Insights
Role of the Cyclopropyl Group: The 1-aminocyclopropyl group in the target compound likely enhances metabolic stability compared to linear alkylamines (e.g., dimethylamino in CAS 3251-69-2 ). Cyclopropane’s ring strain may also influence binding affinity in biological targets.
Impact of Substituents :
- The carboxylic acid group in the target compound improves water solubility, especially as a hydrochloride salt, compared to ester derivatives like HC-2250 .
- Chlorinated analogs (e.g., HR458626) may exhibit higher lipophilicity and altered toxicity profiles due to the halogen .
Hydrochloride Salt :
- The hydrochloride salt form, seen in both the target compound and LY2409881, enhances stability and bioavailability compared to free bases .
Key Research Findings and Trends
Aminocyclopropyl in Drug Design: ’s patent describes imidazo[4,5-b]pyridine derivatives with aminocyclopropyl groups, emphasizing their role in enhancing pharmacokinetic properties . This supports the hypothesis that the target compound’s cyclopropylamine moiety may improve metabolic stability.
Halogen vs. Cyclopropyl Trade-offs :
- Chlorinated pyrimidines (e.g., HR458626) are common in agrochemicals and antivirals but may carry higher toxicity risks. The target compound’s lack of halogens could offer a safer profile .
Salt Forms and Solubility :
- Hydrochloride salts, as seen in the target compound and ’s methyl esters, are preferred in early-stage drug development for improved handling and solubility .
Biological Activity
2-(1-Aminocyclopropyl)pyrimidine-4-carboxylic acid; hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrimidine ring with a carboxylic acid group and an aminocyclopropyl substituent. The molecular formula is CHNO·HCl, and its molecular weight is approximately 194.64 g/mol.
Synthesis
The synthesis of 2-(1-Aminocyclopropyl)pyrimidine-4-carboxylic acid; hydrochloride typically involves multi-step organic reactions:
- Formation of the Pyrimidine Ring : Starting from appropriate precursors, the pyrimidine core is synthesized through cyclization reactions.
- Introduction of the Aminocyclopropyl Group : This step may involve nucleophilic substitutions or coupling reactions.
- Hydrochloride Salt Formation : The final product is often converted to its hydrochloride salt for improved solubility and stability.
Antimicrobial Activity
Research indicates that 2-(1-Aminocyclopropyl)pyrimidine-4-carboxylic acid exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values showed promising results, suggesting that this compound could serve as a lead for developing new antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Pseudomonas aeruginosa | 15 |
| Staphylococcus aureus | 10 |
Enzyme Inhibition
The compound has been studied as a potential inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has shown activity against N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a role in lipid metabolism and signaling pathways.
Structure-Activity Relationship (SAR)
SAR studies have been pivotal in understanding how modifications to the molecular structure can enhance biological activity. For example, variations in the substituents on the pyrimidine ring have been explored to optimize potency and selectivity.
A notable finding from SAR studies indicates that:
- Alkyl Chain Length : Increasing the length of alkyl chains on the amine group improved enzyme inhibition.
- Substituent Variability : Different functional groups on the pyrimidine ring significantly affected binding affinity and biological efficacy.
Case Studies
- Case Study on Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of 2-(1-Aminocyclopropyl)pyrimidine-4-carboxylic acid showed enhanced activity against resistant strains of bacteria when combined with conventional antibiotics, suggesting a synergistic effect.
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound in treating infections caused by resistant bacteria. Results indicated reduced bacterial load and improved survival rates in treated subjects compared to controls.
Q & A
Q. What are the established synthetic routes for 2-(1-Aminocyclopropyl)pyrimidine-4-carboxylic acid hydrochloride?
The synthesis typically involves multi-step reactions, including palladium-catalyzed amination and ester saponification. For example, analogous pyrimidine derivatives are synthesized via:
- Amination : Reacting halogenated intermediates (e.g., 1-bromo-2-(trifluoromethyl)benzene) with piperidine or piperazine derivatives under Pd catalysis .
- Ester hydrolysis : Converting methyl esters to carboxylic acids using LiOH·H₂O followed by HCl acidification . Key challenges include optimizing reaction temperatures (e.g., 60°C for amination) and ensuring complete deprotection of intermediates.
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring integrity and pyrimidine substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass determination (e.g., molecular ion matching C₈H₁₀ClN₃O₂·HCl) .
- HPLC : Reverse-phase HPLC with a C18 column and 0.1% TFA in acetonitrile/water to assess purity (>98%) and detect impurities .
Q. How should this compound be stored to ensure stability?
Store in a tightly sealed container under inert gas (N₂/Ar) at -20°C. Avoid light exposure, as cyclopropane and pyrimidine moieties may degrade under UV . Hydrochloride salts are hygroscopic; use desiccants like silica gel.
Advanced Research Questions
Q. How can researchers optimize low yields in the saponification step during synthesis?
Low yields in ester-to-acid conversion often arise from incomplete hydrolysis or side reactions. Strategies include:
- Reagent optimization : Increasing LiOH·H₂O stoichiometry (e.g., 3–5 eq.) and extending reaction time (12–24 hrs) .
- Solvent selection : Using THF/water mixtures (3:1) instead of pure aqueous systems to enhance solubility.
- Post-reaction acidification : Adjusting HCl addition rate to prevent premature crystallization.
Q. How to resolve contradictory spectral data (e.g., unexpected NMR peaks)?
Contradictions may arise from rotamers, tautomers, or impurities. Methodological approaches:
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating ¹H-¹³C signals .
- Variable-temperature NMR : Identify dynamic processes (e.g., cyclopropane ring puckering) by analyzing spectra at 25°C vs. 50°C .
- LC-MS/MS : Trace impurities (<0.5%) using tandem MS with collision-induced dissociation .
Q. What strategies are effective for assessing purity and identifying trace impurities?
- Forced degradation studies : Expose the compound to heat (60°C), acid (0.1M HCl), and base (0.1M NaOH) to simulate stability challenges. Monitor degradation products via LC-MS .
- Ion chromatography : Detect inorganic impurities (e.g., residual Cl⁻) using suppressed conductivity detection .
- X-ray crystallography : Confirm molecular structure and identify crystalline impurities .
Q. How does the cyclopropane group influence reactivity in derivatization reactions?
The strained cyclopropane ring undergoes selective ring-opening under specific conditions:
- Acid-catalyzed reactions : Reacts with HBr/AcOH to form brominated intermediates .
- Nucleophilic attack : Amines or thiols can open the ring at elevated temperatures (80–100°C), enabling functionalization . Note: Kinetic studies using in situ IR or Raman spectroscopy are recommended to monitor ring-opening kinetics .
Q. What are the applications of this compound in medicinal chemistry research?
- Retinol-binding protein (RBP4) antagonists : Pyrimidine-carboxylic acid derivatives inhibit RBP4, relevant for treating macular degeneration .
- Enzyme inhibitors : The cyclopropylamine group may act as a mechanism-based inhibitor for aminotransferases .
- Prodrug design : Hydrochloride salts enhance solubility for in vivo pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
